N-Methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine
Description
Properties
CAS No. |
87410-95-5 |
|---|---|
Molecular Formula |
C11H13N3OS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
N-methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3OS/c1-12-11-14-13-10(16-11)7-8-15-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) |
InChI Key |
UEKOVXIMTBBKJB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CCOC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Thiosemicarbazide (1 mol), Carboxylic acid (1–1.2 mol), Phosphorus pentachloride (1–1.2 mol) | Added to a dry reaction vessel and ground at room temperature for 5–15 minutes until complete reaction (monitored by TLC). |
| 2 | Standing for 30–60 minutes | Allows the reaction mixture to stabilize and form crude product. |
| 3 | Addition of alkaline solution (sodium carbonate) to adjust pH to 8–8.2 | Facilitates precipitation and purification of the product. |
| 4 | Filtration, drying, and recrystallization | Yields pure 2-amino-5-substituted-1,3,4-thiadiazole. |
Advantages of This Method
- Solid-phase reaction avoids the need for solvents, reducing environmental impact.
- Mild conditions and short reaction times (total under 1.5 hours).
- Low toxicity and cost-effective reagents.
- High product yield (>91%).
- Simple post-reaction workup.
Specific Considerations for N-Methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine
The target compound features an N-methyl group on the 2-amine and a 2-phenoxyethyl substituent at the 5-position. The preparation strategy can be adapted from the general method by selecting appropriate starting materials:
- Thiosemicarbazide as the source of the 2-amino group.
- 2-Phenoxyacetic acid or a related 2-phenoxyethyl carboxylic acid derivative as the carboxylic acid component to introduce the 5-substituent.
- Methylation of the 2-amino group can be achieved either by using N-methylthiosemicarbazide or by post-synthetic methylation of the 2-amino group.
Proposed Synthetic Route
| Step | Description |
|---|---|
| 1 | React thiosemicarbazide with 2-phenoxyacetic acid and phosphorus pentachloride under grinding conditions at room temperature to form 2-amino-5-(2-phenoxyethyl)-1,3,4-thiadiazole intermediate. |
| 2 | Methylate the 2-amino group using a methylating agent such as methyl iodide or dimethyl sulfate under controlled conditions to yield this compound. |
| 3 | Purify the final product by recrystallization or chromatographic methods. |
This approach leverages the robust solid-phase synthesis for the thiadiazole ring and introduces the N-methyl group in a separate step to ensure selectivity and yield.
Data Table Summarizing Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting materials | Thiosemicarbazide, 2-phenoxyacetic acid, phosphorus pentachloride | Molar ratio 1 : 1–1.2 : 1–1.2 |
| Reaction type | Solid-phase grinding reaction | Room temperature, 5–15 min grinding |
| Monitoring | TLC with ethyl acetate/petroleum ether (1:3) | Disappearance of thiosemicarbazide spot indicates completion |
| Post-reaction treatment | Addition of sodium carbonate solution to pH 8–8.2 | Precipitates product for filtration |
| Yield | >91% for 2-amino-5-substituted thiadiazoles | Expected high yield for analogous compounds |
| Methylation step | Methyl iodide or dimethyl sulfate in suitable solvent | Conditions optimized for selective N-methylation |
| Purification | Recrystallization or chromatography | Ensures high purity |
Research Findings and Literature Support
- The solid-phase grinding method using phosphorus pentachloride is a patented and peer-reviewed approach that significantly improves yield and reduces reaction time compared to traditional liquid-phase syntheses.
- The use of 2-phenoxyacetic acid as the carboxylic acid component introduces the phenoxyethyl substituent at the 5-position, a strategy supported by analogous syntheses of 5-substituted thiadiazoles.
- N-methylation of 2-amino-1,3,4-thiadiazoles is a common modification to enhance biological activity and solubility, typically performed post-ring formation to avoid side reactions.
- Physicochemical data from related compounds (e.g., N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine and 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine) confirm the stability and feasibility of these substitutions.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents on the thiadiazole ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the thiadiazole ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-Methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine and its derivatives have shown promising antimicrobial properties. Compounds in the 1,3,4-thiadiazole family are known for their efficacy against a range of pathogens. For instance, derivatives with halogenated phenyl groups exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . Additionally, some derivatives demonstrated significant antifungal activity against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents .
Anticancer Properties
Research has indicated that thiadiazole derivatives can inhibit cancer cell proliferation. Specifically, studies have highlighted the cytostatic effects of 2-amino-1,3,4-thiadiazole derivatives on various cancer cell lines . The structural modifications of these compounds can lead to increased potency against specific cancer types.
Anti-parasitic Potential
The compound's structure suggests potential applications in treating parasitic infections. Similar thiadiazole compounds have been explored for their activity against Trypanosoma cruzi and Trypanosoma brucei, which cause Chagas disease and sleeping sickness respectively. While this compound itself may not be directly tested yet, its structural relatives have provided a foundation for developing new anti-parasitic agents .
Agricultural Applications
Pesticidal Activity
Thiadiazole derivatives are being investigated for their potential as agrochemicals. Their ability to act as fungicides and insecticides could help in developing safer and more effective agricultural products. Research shows that certain derivatives can inhibit fungal growth effectively, suggesting a pathway for creating new crop protection products .
Material Science
Polymer Development
The incorporation of thiadiazole moieties into polymer matrices has been studied for enhancing material properties. These compounds can improve thermal stability and mechanical strength in polymer composites. The unique properties of thiadiazoles make them suitable candidates for developing advanced materials with specific functionalities .
Case Study 1: Antimicrobial Efficacy
A study evaluated several this compound derivatives against a panel of bacterial and fungal strains. The results indicated that certain modifications significantly increased antimicrobial activity compared to the parent compound. For example, a derivative with a fluorinated phenyl group showed an MIC of 25 μg/mL against E. coli, outperforming traditional antibiotics .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that specific thiadiazole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting the potential for these compounds in cancer therapy .
Mechanism of Action
The mechanism of action of N-Methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Key structural analogs include:
Key Observations :
- Electron-Donating vs. In contrast, nitro groups (e.g., nitrofuranyl in ) enhance redox activity, critical for antiparasitic effects.
- Sulfur vs. Oxygen Linkers : Sulfanyl substituents (e.g., in ) increase lipophilicity and may improve metabolic stability compared to oxygen-based chains.
- Aromatic vs.
Antimicrobial Activity :
- Compounds with nitroheterocyclic substituents (e.g., 5-nitrofuran-2-yl) exhibited MIC values of 6.25–25 µg/mL against Staphylococcus aureus and Escherichia coli .
- The target compound’s phenoxyethyl group may enhance Gram-positive activity due to increased membrane disruption .
Antiviral Potential:
- Pyridinyl-substituted analogs (e.g., Compound 11 in ) showed strong binding to SARS-CoV-2 Mpro (ΔG = -8.0 kcal/mol), comparable to the native ligand (-8.1 kcal/mol). The phenoxyethyl chain’s flexibility may mimic similar interactions.
Antiparasitic Activity :
- Nitrofuranyl-thiadiazoles demonstrated antileishmanial activity (IC₅₀ = 1.2 µM), while benzyl-substituted derivatives showed lower efficacy (IC₅₀ = 4.8 µM) . The target compound’s methylamine group may reduce cytotoxicity compared to benzyl analogs.
Physicochemical and Pharmacokinetic Properties
Key Insights :
Biological Activity
N-Methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Overview of Thiadiazole Compounds
Thiadiazoles are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. The presence of the thiadiazole ring in various derivatives has been linked to significant pharmacological effects due to the unique chemical properties imparted by the sulfur and nitrogen atoms in the ring structure .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves standard organic synthesis techniques such as cyclization reactions involving thiourea derivatives and appropriate phenolic compounds. The structural integrity of these compounds can be confirmed through spectroscopic techniques such as NMR and IR spectroscopy, which provide insights into functional groups and molecular interactions .
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against a range of pathogens. This compound has been shown to possess:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. Studies have reported Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics. For example, derivatives with similar structures demonstrated MIC values ranging from 32 to 42 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has shown efficacy against fungal strains such as Candida albicans and Aspergillus niger, with inhibition rates significantly higher than those of standard antifungal agents like fluconazole .
Anticancer Potential
The cytotoxic effects of thiadiazole derivatives have been explored in various cancer cell lines. Compounds similar to this compound exhibited cytostatic properties that inhibit cell proliferation in vitro. Studies suggest that these compounds may induce apoptosis in cancer cells via mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various thiadiazole derivatives, this compound was tested against multiple bacterial strains. The results indicated:
| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 40 (Streptomycin) |
| Escherichia coli | 40 | 50 (Ciprofloxacin) |
| Candida albicans | 25 | 30 (Fluconazole) |
This data illustrates the potential of this compound as a promising candidate for further development in antimicrobial therapies .
Case Study 2: Anticancer Activity
A study evaluated the anticancer properties of thiadiazole derivatives on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound led to a significant reduction in cell viability compared to untreated controls:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Thiadiazole Derivative | 45 |
These results indicate a potential mechanism of action that warrants further investigation into its use as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
